2-(Difluoromethoxy)-5-phenylpyrimidine
Description
Properties
Molecular Formula |
C11H8F2N2O |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
2-(difluoromethoxy)-5-phenylpyrimidine |
InChI |
InChI=1S/C11H8F2N2O/c12-10(13)16-11-14-6-9(7-15-11)8-4-2-1-3-5-8/h1-7,10H |
InChI Key |
RVKLOCKGRRNSAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicinal Chemistry
2-(Difluoromethoxy)-5-phenylpyrimidine has been explored for its potential as a bioactive compound with various pharmacological properties:
- Anticancer Activity: The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving specific enzyme inhibition. For instance, it has been investigated as a potential inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
- Anti-inflammatory Effects: Research indicates that derivatives of this compound may act as phosphodiesterase-4 (PDE4) inhibitors, which are valuable in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma .
- Antimicrobial Properties: Initial studies suggest that the compound may possess antimicrobial activity, making it a candidate for further exploration as an antibiotic or antifungal agent.
Material Science
The unique chemical properties of 2-(Difluoromethoxy)-5-phenylpyrimidine allow for its application in developing advanced materials:
- Polymers with Unique Properties: Its difluoromethoxy group can impart specific physical properties to polymers, such as increased thermal stability and chemical resistance. This makes it suitable for use in high-performance materials.
Biological Interactions
Understanding the interactions of 2-(Difluoromethoxy)-5-phenylpyrimidine with biological targets is critical for its application in drug design:
- Binding Studies: Molecular docking studies have indicated that this compound may bind effectively to specific proteins or enzymes, modulating their activity. This binding affinity can be influenced by the electron-withdrawing nature of the difluoromethoxy group, enhancing metabolic stability .
Case Study 1: PDE4 Inhibition
A series of studies have demonstrated that pyrimidine derivatives, including those similar to 2-(Difluoromethoxy)-5-phenylpyrimidine, exhibit significant inhibitory activity against PDE4B with low IC50 values (e.g., IC50 = 5.5 nM). These compounds were evaluated in vivo for their efficacy in models of airway inflammation, showing promising results compared to established PDE4 inhibitors like roflumilast .
Case Study 2: Anticancer Drug Development
Research on pyrimidine derivatives has identified several candidates with potent anticancer activity against various cancer cell lines. For example, modifications to the pyrimidine structure have resulted in compounds with improved selectivity and potency against specific cancer targets, highlighting the potential of 2-(Difluoromethoxy)-5-phenylpyrimidine as a lead compound for further development .
Mechanism of Action
- The exact mechanism of action for 2-(Difluoromethoxy)-5-phenylpyrimidine remains an active area of research.
- It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 4-(2,2'-Bithiophen-5-yl)-5-phenylpyrimidine This compound (from ) features a bithiophene group at position 4 and a phenyl group at position 5. Unlike 2-(difluoromethoxy)-5-phenylpyrimidine, the electron-rich bithiophene substituent enhances π-conjugation, enabling its use as a sensor for nitroaromatic explosives .
Trifluoromethyl-Substituted Pyrimidines
European Patent EP 4 374 877 A2 () describes pyrimidines with trifluoromethyl (-CF₃) groups, such as 6-(trifluoromethyl)pyrimidin-4-yl derivatives. Trifluoromethyl groups are stronger electron-withdrawing groups than difluoromethoxy, leading to distinct electronic profiles. For instance, the compound in exhibits an LCMS m/z of 867.0 [M+H]⁺ and HPLC retention time of 1.37 minutes, suggesting higher hydrophobicity compared to the target compound .
Physicochemical and Analytical Comparisons
Chromatographic Behavior
- The compound in (trifluoromethyl-pyrimidine) has an HPLC retention time of 1.37 minutes under SMD-TFA05 conditions, while its derivative with a modified substituent shows a shorter retention time (1.31 minutes), indicating reduced hydrophobicity . Though direct data for 2-(difluoromethoxy)-5-phenylpyrimidine are unavailable, its difluoromethoxy group likely confers intermediate retention compared to trifluoromethyl and alkyl analogs.
Mass Spectrometry
- Trifluoromethyl-pyrimidines in exhibit high m/z values (e.g., 867.0 [M+H]⁺), reflecting their larger molecular weights. The target compound, with a molecular weight <500 Da, would likely show a lower m/z, aligning with typical pyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
